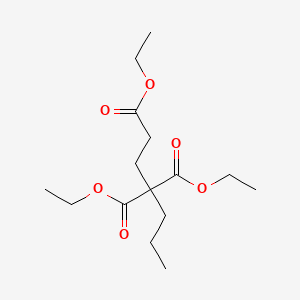

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Description

BenchChem offers high-quality Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl hexane-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVXPLMKKPKWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652553 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-70-5 | |

| Record name | Triethyl hexane-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS: 32806-70-5)

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5), a complex organic ester. Due to the limited availability of published research on this specific molecule, this document leverages fundamental principles of organic chemistry to present its core characteristics, a plausible synthetic route based on retrosynthetic analysis, and potential applications inferred from its chemical structure. The guide includes detailed physicochemical properties, a proposed step-by-step synthesis protocol via Michael addition, and a discussion of its potential utility in materials science and as a synthetic intermediate. This document serves as a foundational resource for researchers interested in the synthesis and application of polyfunctionalized aliphatic esters.

Chemical Identity and Physicochemical Properties

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a triester with a quaternary carbon center. Its identity is established by its CAS number, molecular formula, and various chemical names that describe its structure.[1]

1.1. Identifiers and Structure

| Identifier | Value | Source |

| CAS Number | 32806-70-5 | [1] |

| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [] |

| Synonyms | Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate, 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [1][] |

| Molecular Formula | C₁₅H₂₆O₆ | [][3] |

| Molecular Weight | 302.36 g/mol | [][3] |

| SMILES | CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | [] |

| InChI Key | BJVXPLMKKPKWHH-UHFFFAOYSA-N | [] |

1.2. Physicochemical Data

The known physical properties of this compound are primarily sourced from chemical supplier databases. These properties are consistent with a high-molecular-weight organic ester.

| Property | Value | Source |

| Appearance | Brown Oil | [1][][3] |

| Boiling Point | 340.6°C at 760 mmHg (Predicted) | [] |

| Density | 1.054 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |

Proposed Synthesis: A Michael Addition Approach

While specific literature detailing the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is unavailable, its structure strongly suggests a logical and efficient synthetic pathway: the Michael Addition (or conjugate addition).[4][5] This reaction is a cornerstone of C-C bond formation, involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[5]

2.1. Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials.[6][7][8]

The key disconnection in our target molecule is the Cα-Cβ bond of the glutarate backbone. This bond can be retrosynthetically cleaved, revealing two precursor molecules.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies Diethyl propylmalonate as the Michael donor (a doubly stabilized carbanion source) and Ethyl acrylate as the Michael acceptor.[5]

2.2. Forward Synthesis Mechanism

The reaction proceeds in three main steps:[4]

-

Enolate Formation: A base, such as sodium ethoxide (NaOEt), abstracts the acidic α-proton from diethyl propylmalonate to form a resonance-stabilized enolate. This enolate is a soft nucleophile, ideal for conjugate addition.[9]

-

Conjugate Addition: The enolate attacks the β-carbon of ethyl acrylate. The electron density shifts through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate.[4][5]

-

Protonation: The enolate intermediate is protonated during aqueous workup to yield the final neutral product.[4]

2.3. Detailed Experimental Protocol (Hypothetical)

This protocol is a robust, generalized procedure for a base-catalyzed Michael addition between a malonic ester and an acrylate.[10][11] It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).

Materials:

-

Diethyl propylmalonate

-

Ethyl acrylate

-

Anhydrous Ethanol (Solvent)

-

Sodium Ethoxide (Base)

-

2M Hydrochloric Acid (for neutralization)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Ethyl Acetate/Hexane mixture (TLC eluent)

Workflow:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its systematic name triethyl hexane-1,3,3-tricarboxylate, is a complex ester with potential applications in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, and discusses its potential reactivity and applications, particularly within the realm of medicinal chemistry and drug development. While this molecule is commercially available, detailed characterization and application data in peer-reviewed literature remains sparse, presenting an opportunity for further research.

Molecular Structure and Chemical Identity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS Number: 32806-70-5 ) is a triester with a quaternary carbon at the C3 position of a hexane backbone.[][2] Its molecular structure features a propyl group and three ethoxycarbonyl groups, which dictate its chemical behavior and physical properties.

Molecular Formula: C₁₅H₂₆O₆[]

Molecular Weight: 302.36 g/mol []

Synonyms:

-

1,3,3-Hexanetricarboxylic Acid Triethyl Ester[]

-

Triethyl hexane-1,3,3-tricarboxylate[]

Chemical Structure:

Figure 1: Chemical structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Physicochemical Properties

This section summarizes the known physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, primarily sourced from commercial suppliers.

| Property | Value | Reference(s) |

| Appearance | Brown Oil | [][2] |

| Boiling Point | 340.6 °C at 760 mmHg | [] |

| Density | 1.054 g/cm³ | [] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. | [] |

| Purity (typical) | ≥95% | [] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Figure 2: Proposed synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Step-by-Step Methodology (Hypothetical):

-

Michael Addition: The first step would involve the conjugate addition of diethyl malonate to an α,β-unsaturated ester, such as ethyl crotonate, in the presence of a base like sodium ethoxide. The enolate of diethyl malonate, a soft nucleophile, would attack the β-carbon of the ethyl crotonate.

-

Alkylation: The resulting intermediate, a triester, would then be deprotonated at the central carbon with a strong base (e.g., sodium hydride) to form a new enolate. This enolate would subsequently be alkylated with a propyl halide, such as propyl iodide, to introduce the propyl group at the C3 position, yielding the final product.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium ethoxide is a suitable base for the initial Michael addition as it is strong enough to deprotonate diethyl malonate without significantly hydrolyzing the ester groups. For the subsequent alkylation, a stronger, non-nucleophilic base like sodium hydride would be preferred to ensure complete deprotonation of the less acidic α-proton of the triester intermediate.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) would be appropriate for both steps to prevent side reactions involving water.

-

Reaction Control: The temperature of the reaction would need to be carefully controlled, especially during the addition of the base and the alkylating agent, to manage the exothermicity of the reactions and prevent side product formation.

Spectral Characterization (Predicted)

Although experimentally obtained spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted):

-

Ethyl Groups (3x): Two sets of signals for each of the three ethyl ester groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The three ethyl groups may or may not be chemically equivalent, which could lead to multiple sets of these signals.

-

Propyl Group: A triplet around 0.9 ppm (CH₃), a multiplet around 1.3-1.5 ppm (CH₂), and a triplet around 1.9-2.1 ppm (CH₂ adjacent to the quaternary carbon).

-

Glutarate Backbone: Two methylene groups (CH₂) which would likely appear as complex multiplets in the region of 1.8-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons (3x): Signals in the range of 170-175 ppm.

-

Quaternary Carbon: A signal around 50-60 ppm.

-

Ethyl Groups (3x): Signals around 14 ppm (CH₃) and 60-62 ppm (OCH₂).

-

Propyl Group: Signals for the three carbons of the propyl chain, likely in the range of 14-40 ppm.

-

Glutarate Backbone: Signals for the two methylene carbons, likely in the range of 25-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong, characteristic absorption band in the region of 1730-1750 cm⁻¹ due to the stretching of the three ester carbonyl groups.

-

C-O Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester groups.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ from the aliphatic C-H bonds.

Mass Spectrometry (Predicted):

-

The molecular ion peak (M⁺) would be expected at m/z = 302.

-

Common fragmentation patterns would likely involve the loss of ethoxy groups (-45 Da), ethoxycarbonyl groups (-73 Da), and cleavage of the propyl and glutarate chains.

Reactivity and Potential Applications in Drug Development

The reactivity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is primarily governed by its three ester functional groups.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding tricarboxylic acid. This could be a strategic step to unmask carboxylic acid functionalities in a synthetic route.

-

Reduction: The esters can be reduced to the corresponding triol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: The ethyl esters can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Potential as a Synthetic Building Block:

While specific examples are not documented in readily accessible literature, molecules with this type of structure can serve as versatile intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the context of drug development, it could potentially be used to synthesize complex molecules with a specific three-dimensional architecture. The propyl group and the glutarate backbone could be incorporated into a larger molecule to modulate its lipophilicity and conformational flexibility, which are key parameters in drug design.

Its general utility is described as being "useful in organic synthesis," which suggests it is likely employed as a starting material or intermediate for the creation of more complex molecules in various chemical industries.[2]

Safety and Handling

A specific material safety data sheet (MSDS) for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is not widely available. However, based on the safety information for structurally related compounds and general laboratory safety principles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]

-

Fire Hazards: As with many organic esters, it is likely combustible. Keep away from heat, sparks, and open flames.

Conclusion and Future Outlook

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a chemical compound with established basic physical properties and a plausible synthetic route. However, a significant opportunity exists for further research to fully characterize this molecule and explore its potential applications. The lack of detailed spectral data and documented uses in peer-reviewed literature presents a gap for academic and industrial researchers. Future work could focus on:

-

Developing and optimizing a robust synthesis protocol.

-

Performing and publishing a complete spectral characterization (NMR, IR, MS).

-

Investigating its reactivity in a variety of chemical transformations.

-

Exploring its use as a building block in the synthesis of novel compounds with potential biological activity.

Such studies would provide valuable data for the scientific community and could uncover new applications for this versatile triester.

References

Sources

An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

This guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a complex ester with potential applications in organic synthesis and drug discovery. This document delves into its structural characteristics, physicochemical properties, a proposed synthetic pathway, and its prospective utility for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, systematically named triethyl hexane-1,3,3-tricarboxylate, is a triester derivative of a substituted glutaric acid.[] Its molecular structure, featuring multiple ester functionalities and a quaternary carbon center, makes it a potentially valuable, albeit complex, building block in synthetic chemistry. The presence of three ester groups offers multiple reaction sites for saponification, transesterification, or reduction, allowing for the introduction of diverse functionalities. The propyl group provides a lipophilic component, which can be a desirable feature in medicinal chemistry for modulating solubility and membrane permeability.

While specific applications in drug development are not extensively documented in publicly available literature, its structure suggests utility as a scaffold or intermediate for creating more complex molecules with potential biological activity. Chemical suppliers list it as a compound for organic synthesis and hint at its relevance in drug conjugation and delivery technologies, though without detailed examples.[]

Structural Formula and Physicochemical Properties

The accurate representation of the molecular structure is fundamental to understanding the chemical reactivity and potential applications of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Structural Representation

The molecule consists of a five-carbon glutarate backbone. The central carbon (C3) is a quaternary carbon, bonded to a propyl group and an ethoxycarbonyl group. The two terminal carbons of the glutarate chain are also part of ethoxycarbonyl groups.

Below is a 2D structural diagram generated using the DOT language to illustrate the connectivity of atoms.

Caption: 2D Structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 32806-70-5 | [2][3] |

| Molecular Formula | C15H26O6 | [] |

| Molecular Weight | 302.36 g/mol | [] |

| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [] |

| Synonyms | 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [] |

| Appearance | Brown Oil | [2] |

| Boiling Point | 340.6°C at 760 mmHg | |

| Density | 1.054 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol. | [4] |

Proposed Synthesis Protocol

The proposed two-step synthesis involves:

-

Michael Addition: The conjugate addition of diethyl ethylmalonate to ethyl acrylate.

-

Work-up and Purification: Neutralization, extraction, and purification of the final product.

The diagram below illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the target compound.

Rationale Behind Experimental Choices

-

Choice of Reactants: Diethyl ethylmalonate is chosen as the nucleophile. The ethyl group is already in place for the final propyl substituent (after considering the two carbons from ethyl acrylate). Ethyl acrylate serves as the Michael acceptor, providing the remaining carbons for the glutarate backbone.

-

Catalyst and Solvent: Sodium ethoxide is a suitable base for deprotonating diethyl ethylmalonate to form the reactive enolate. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions like transesterification.

Step-by-Step Experimental Protocol

Materials:

-

Diethyl ethylmalonate

-

Ethyl acrylate

-

Sodium ethoxide

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Nucleophile Addition: To the stirred solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature may be controlled with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 1 M HCl until the pH is neutral.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Potential Applications in Research and Drug Development

Given its structural features, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be considered a versatile chemical intermediate. While specific, documented applications are sparse, its potential can be extrapolated.

-

Scaffold for Novel Heterocycles: The three ester groups can be selectively hydrolyzed and modified to create complex heterocyclic structures, which are prevalent in many drug molecules.

-

Pro-drug Design: The ester functionalities could be used to attach a pharmacologically active molecule, creating a pro-drug. The ester linkage could be designed to be cleaved by endogenous esterases, releasing the active drug in vivo.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a starting point in fragment-based drug discovery campaigns.

-

Linker for Antibody-Drug Conjugates (ADCs): Although a speculative application, the molecule could be chemically modified to serve as a linker to conjugate cytotoxic drugs to antibodies, a concept mentioned by some suppliers.

Conclusion

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a chemical entity with considerable, yet largely unexplored, potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its structure and properties and has proposed a robust and plausible synthetic route. For researchers and drug development professionals, this compound represents an opportunity for the creation of novel molecular architectures and the development of new therapeutic agents. Further research into its reactivity and applications is warranted to fully realize its synthetic utility.

References

-

Pharmaffiliates. Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Introduction to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is a complex ester with the molecular formula C₁₅H₂₆O₆ and a molecular weight of 302.36 g/mol .[1] Its structure features a quaternary carbon substituted with a propyl group and three ethoxycarbonyl groups, making it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a liquid sample like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, which is described as a brown oil, sample preparation is straightforward.[1]

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of a liquid sample is as follows:

-

Sample Preparation : Dissolve approximately 5-25 mg of the neat oil in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring analyte signals.[2]

-

Filtration : Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Homogenization : Gently agitate the NMR tube to ensure a homogeneous solution.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's probe. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for NMR Data Acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is predicted to exhibit distinct signals corresponding to the ethyl and propyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms of the ester groups. The predicted data is summarized in the table below, with assignments based on the analysis of diethyl glutarate and general chemical shift principles.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 6H | 3 x -O-CH₂ -CH₃ |

| ~2.2-2.4 | Triplet | 2H | -CH₂ -CH₂-C(O)O- |

| ~1.8-2.0 | Multiplet | 2H | -CH₂-CH₂ -CH₂-C(O)O- |

| ~1.6-1.8 | Multiplet | 2H | -C-CH₂ -CH₂-CH₃ |

| ~1.2-1.4 | Multiplet | 2H | -C-CH₂-CH₂ -CH₃ |

| ~1.2-1.3 | Triplet | 9H | 3 x -O-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -C-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the quaternary carbon and the three equivalent ester groups are key features. The predictions are based on data from diethyl glutarate and known chemical shifts for aliphatic carbons.[5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~172-174 | 3 x C =O |

| ~60-62 | 3 x -O-CH₂ -CH₃ |

| ~55-60 | Quaternary C |

| ~30-35 | -CH₂ -CH₂-C(O)O- |

| ~28-32 | -C-CH₂ -CH₂-CH₃ |

| ~20-25 | -CH₂-CH₂ -CH₂-C(O)O- |

| ~16-18 | -C-CH₂-CH₂ -CH₃ |

| ~14 | 3 x -O-CH₂-CH₃ |

| ~14 | -C-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an oily sample, the spectrum can be obtained directly as a thin film.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation : A small drop of the neat oil is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The salt plates are placed in the spectrometer, and the IR spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the oil is placed directly on the ATR crystal.[7]

-

Background Subtraction : A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Sources

- 1. usbio.net [usbio.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. whitman.edu [whitman.edu]

- 4. Diethyl glutarate(818-38-2) 13C NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Introduction

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its IUPAC name triethyl hexane-1,3,3-tricarboxylate, is a complex ester with applications in organic synthesis.[][2] Its structure, featuring a quaternary carbon substituted with a propyl group and three ethoxycarbonyl groups, makes it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the most logical and established synthetic pathways to this target molecule, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This document will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic step. The presented pathways are grounded in fundamental principles of organic chemistry, ensuring a reproducible and reliable synthesis.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, suggests a convergent synthesis strategy. The key bond disconnections point towards a Michael addition as the final carbon-carbon bond-forming step. This approach is outlined below:

Caption: Retrosynthetic analysis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

This analysis reveals a two-stage synthesis:

-

Alkylation of Diethyl Malonate: The synthesis of the key nucleophile, diethyl propylmalonate.

-

Michael Addition: The conjugate addition of diethyl propylmalonate to an α,β-unsaturated ester, ethyl acrylate.

This guide will detail the experimental protocols for each of these stages.

Part 1: Synthesis of Diethyl Propylmalonate via Alkylation

The first stage of the synthesis involves the alkylation of diethyl malonate with a suitable propyl halide. This reaction is a classic example of the formation of a carbon-carbon bond at an α-carbon to a dicarbonyl compound.[3]

Reaction Principle and Causality

The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups. Treatment with a strong base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile that readily participates in an SN2 reaction with an alkyl halide, in this case, a propyl halide. The choice of sodium ethoxide as the base is crucial to prevent transesterification of the ethyl esters.[4]

Sources

An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

This guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triester derivative of hexanetricarboxylic acid.[1] Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document details the synthesis, characterization, and underlying chemical principles of this compound.

Introduction and Significance

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is a specialty chemical with the CAS Number 32806-70-5, molecular formula C₁₅H₂₆O₆, and a molecular weight of 302.36 g/mol .[1][][3][4][5] It is typically supplied as a brown oil and is soluble in organic solvents like chloroform, dichloromethane, and methanol.[][3][6] While specific widespread applications are not extensively documented in public literature, its structure as a highly functionalized glutarate derivative makes it a valuable intermediate in organic synthesis.[6] Glutaric acid and its derivatives are important precursors for polymers and pharmaceuticals.[7] The multifunctionality of this molecule, featuring three ester groups, offers multiple reaction sites for further chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

| Property | Value | Source(s) |

| CAS Number | 32806-70-5 | [1][6] |

| Molecular Formula | C₁₅H₂₆O₆ | [1][][3] |

| Molecular Weight | 302.36 g/mol | [1][][3] |

| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [1][] |

| Appearance | Brown Oil | [][3][6] |

| Boiling Point | 340.6°C at 760 mmHg | [1][] |

| Density | 1.054 g/cm³ | [1][] |

Synthesis via Michael Addition

The most logical and established synthetic route to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is the Michael addition (or conjugate 1,4-addition). This reaction is a cornerstone of C-C bond formation in organic chemistry.[8] The synthesis involves the reaction of a Michael donor, diethyl 2-propylmalonate , with a Michael acceptor, ethyl acrylate , in the presence of a base catalyst.

Underlying Mechanism and Rationale

The Michael addition is initiated by the deprotonation of the acidic α-hydrogen of diethyl 2-propylmalonate by a suitable base (e.g., sodium ethoxide). This creates a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ester, ethyl acrylate. The resulting intermediate is then protonated by a proton source (typically the solvent or a mild acid during workup) to yield the final product.

The choice of a base is critical. A strong base like sodium ethoxide is used to ensure complete deprotonation of the malonic ester, driving the reaction forward. The reaction is typically carried out in an aprotic solvent to prevent the base from being consumed in side reactions.

Caption: Mechanism of Michael Addition Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Michael additions involving malonic esters.[8]

Materials:

-

Diethyl 2-propylmalonate (1.0 eq)

-

Ethyl acrylate (1.1 eq)

-

Sodium ethoxide (NaOEt) (0.1 - 0.3 eq, catalytic) or Sodium hydride (NaH)

-

Anhydrous ethanol or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of diethyl 2-propylmalonate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A catalytic amount of sodium ethoxide is added to the stirred solution. The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the enolate.

-

Addition of Michael Acceptor: Ethyl acrylate is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: The reaction is quenched by the addition of 1 M HCl until the solution is neutral (pH ~7). The ethanol is then removed under reduced pressure.

-

Extraction: The resulting aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude product, a brown oil, can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Structural Characterization

Characterization of the final product is essential to confirm its identity and purity. While specific experimental data for this compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups.

-

Propyl group: A triplet around 0.9 ppm (CH₃), a multiplet around 1.3-1.4 ppm (-CH₂-), and a triplet around 1.9 ppm (-CH₂- adjacent to the quaternary carbon).

-

Ethyl ester groups: Three distinct triplets for the methyl protons (CH₃) around 1.2-1.3 ppm and three corresponding quartets for the methylene protons (-OCH₂-) around 4.1-4.2 ppm.

-

Glutarate backbone: Two triplets for the methylene protons (-CH₂CH₂-) of the glutarate chain, likely in the range of 1.9-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Ester carbonyls (C=O): Three distinct signals in the range of 170-175 ppm.

-

Ester methylene carbons (-OCH₂-): Three signals around 60-62 ppm.

-

Quaternary carbon: A signal around 55-60 ppm.

-

Glutarate and propyl carbons: A series of signals in the aliphatic region (14-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the ester functional groups.

-

C=O stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹. This is characteristic of the ester carbonyl group.

-

C-O stretch: Strong bands in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester groups.

-

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns typical for esters.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (302.36 m/z) may be observed, though it might be weak.

-

Fragmentation: Common fragmentation pathways would include the loss of ethoxy groups (-OEt, M-45), and cleavage of the alkyl chains.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | ~0.9 ppm (t, 3H), ~1.2-1.3 ppm (m, 9H), ~1.3-1.4 ppm (m, 2H), ~1.9 ppm (t, 2H), ~1.9-2.4 ppm (m, 4H), ~4.1-4.2 ppm (m, 6H) |

| ¹³C NMR | ~14 ppm (CH₃), ~17-38 ppm (alkyl CH₂), ~58 ppm (quaternary C), ~61 ppm (OCH₂), ~172 ppm (C=O) |

| IR (cm⁻¹) | 2850-3000 (C-H stretch), 1730-1750 (C=O stretch), 1150-1250 (C-O stretch) |

| MS (m/z) | 302 (M⁺), 257 (M-OEt), and other fragments |

Safety and Handling

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a versatile, polyfunctionalized organic compound. Its synthesis via the Michael addition of diethyl 2-propylmalonate and ethyl acrylate is a robust and well-understood process. The presence of three ester groups provides a platform for a variety of subsequent chemical modifications, making it a potentially valuable intermediate in the synthesis of complex target molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge for its synthesis and characterization, enabling further exploration of its synthetic utility.

References

-

MDPI. State of the Art in Dual-Curing Acrylate Systems. Available at: [Link]

-

ResearchGate. Michael Addition Reactions of Acetoacetates and Malonates with Acrylates in Water under Strongly Alkaline Conditions. Available at: [Link]

-

PubChem. Triethyl hexane-1,2,3-tricarboxylate | C15H26O6 | CID 88917658. Available at: [Link]

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

-

NIH. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Available at: [Link]

-

RSC Publishing. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Available at: [Link]

-

Pharmaffiliates. CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Available at: [Link]

-

NIH. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Available at: [Link]

-

Wikipedia. Diethyl malonate. Available at: [Link]

-

Cheméo. Diethyl propylmalonate. Available at: [Link]

-

Organic Syntheses Procedure. triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Available at: [Link]

-

ResearchGate. Michael addition reaction between malonate and acrylate. Available at: [Link]

-

ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram. Available at: [Link]

-

NIST WebBook. Diethyl 2-acetylglutarate. Available at: [Link]

- Google Patents. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.

-

PubChem. Triethyl methanetricarboxylate | C10H16O6 | CID 80471. Available at: [Link]

-

ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available at: [Link]

-

enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Available at: [Link]

-

PubChem. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961. Available at: [Link]

-

PubChem. Triethyl Citrate | C12H20O7 | CID 6506. Available at: [Link]

-

European Patent Office. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - EP 0779267 A1. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

NIST WebBook. Diethyl Phthalate. Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: An Efficient One-Pot Synthesis of Trialkyl 2-(Dialkoxyphosphoryl)ethene-1,1,2-tricarboxylates. Available at: [Link]

-

Chemsrc. CAS#:144689-94-1 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. Available at: [Link]

Sources

Unlocking Latent Potential: A Technical Guide to Emerging Research Areas for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Abstract

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a seemingly unassuming triester, harbors significant, yet largely unexplored, potential across diverse scientific disciplines. Its unique molecular architecture, characterized by a sterically hindered quaternary carbon atom flanked by three electronically withdrawing ethoxycarbonyl groups, positions it as a versatile scaffold for innovation in synthetic chemistry, medicinal chemistry, and materials science. This technical guide delineates novel and actionable research trajectories for this compound, moving beyond its current classification as a mere organic synthesis intermediate. We will dissect its latent reactivity, proposing detailed experimental avenues for the synthesis of novel heterocyclic entities, the development of innovative drug delivery platforms, and the formulation of advanced polymeric materials. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to unlock the full scientific value of this promising molecule.

Introduction: Re-evaluating a Niche Chemical Entity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) is a high-boiling point, brown, oily liquid with the molecular formula C₁₅H₂₆O₆.[1][2] Currently, its utility is broadly defined as an intermediate in organic synthesis.[3] However, a deeper analysis of its structure—a derivative of glutaric acid with a gem-disubstituted propyl and ethoxycarbonyl group at the α-position—reveals a striking resemblance to highly reactive and synthetically valuable compounds such as substituted diethyl malonates and triethyl methanetricarboxylates.[4][5] This structural analogy is the cornerstone of this guide, suggesting a wealth of untapped chemical reactivity. The central methine proton, activated by the three adjacent carbonyl groups, imparts a significant nucleophilic character, making it a prime candidate for a variety of carbon-carbon bond-forming reactions. This guide will systematically explore these possibilities, offering a roadmap for its evolution from a simple building block to a high-value chemical scaffold.

Table 1: Physicochemical Properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

| Property | Value | Source(s) |

| CAS Number | 32806-70-5 | [1][2] |

| Molecular Formula | C₁₅H₂₆O₆ | [1][2] |

| Molecular Weight | 302.36 g/mol | [1][2] |

| Appearance | Brown Oil | [2][3] |

| Boiling Point | 340.6°C at 760 mmHg | [2] |

| Density | 1.054 g/cm³ | [2] |

| Synonyms | Triethyl hexane-1,3,3-tricarboxylate; 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [1][2] |

Advanced Synthetic Chemistry Applications

The synthetic potential of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is predicated on the reactivity of its activated methine proton and the versatility of its three ester groups. These functionalities serve as handles for constructing complex molecular architectures.

Synthesis of Novel Heterocyclic Scaffolds

The creation of heterocyclic compounds is a cornerstone of medicinal chemistry. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can serve as a precursor to a variety of substituted heterocyclic systems, such as glutarimides, which are known to possess a wide range of biological activities, including antiviral and antitumor properties.[6][7]

A plausible route to novel glutarimide derivatives involves the initial hydrolysis of one or more of the ester groups, followed by amidation and cyclization. The presence of the propyl group at the 3-position of the glutarimide ring could lead to compounds with unique pharmacological profiles.

Experimental Protocol: Synthesis of 3-propyl-3-carboxy-glutarimide

-

Selective Hydrolysis: To a solution of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) in ethanol, add a solution of potassium hydroxide (1.1 eq) in water dropwise at 0°C.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to ensure mono-hydrolysis.

-

Acidification: Upon completion, carefully acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of ~3.

-

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Amidation: The resulting crude carboxylic acid is dissolved in dichloromethane, and oxalyl chloride (1.2 eq) is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 2 hours at room temperature. The solvent is then removed in vacuo. The crude acid chloride is redissolved in dichloromethane and added dropwise to a cooled (0°C) solution of aqueous ammonia (excess).

-

Cyclization: The resulting amide is then heated under reflux in the presence of a dehydrating agent, such as acetic anhydride, to facilitate the cyclization to the glutarimide.

-

Purification: The final product can be purified by column chromatography on silica gel.

Knoevenagel and Michael-Type Reactions

The activated methine proton in Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate makes it an excellent nucleophile for Knoevenagel and Michael reactions, which are fundamental for carbon-carbon bond formation.[1][8][9]

This reaction involves the condensation of the active methine compound with an aldehyde or ketone, catalyzed by a weak base, to form α,β-unsaturated products.[10]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in toluene.

-

Reaction Execution: Heat the mixture to reflux and monitor the removal of water.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: The product can be purified by vacuum distillation or column chromatography.

As a Michael donor, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7][11]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Addition: After stirring for 30 minutes, add methyl vinyl ketone (1.1 eq) dropwise at -78°C.

-

Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, dry the organic phase, and purify by column chromatography.

Medicinal Chemistry and Drug Development Trajectories

The structural motifs accessible from Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate are highly relevant to medicinal chemistry.

Development of Novel Barbiturate-like Structures

Barbiturates, a class of drugs derived from barbituric acid, are synthesized through the condensation of a malonic ester derivative with urea.[6][12][13] The structural similarity of our topic compound to substituted malonic esters suggests its potential as a precursor for novel, sterically hindered barbiturate-like molecules with potentially unique central nervous system activities.

Experimental Protocol: Synthesis of a Propyl-Substituted Barbiturate Analog

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Condensation: To this solution, add Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) followed by a solution of urea (1.0 eq) in hot absolute ethanol.

-

Reflux: Heat the mixture under reflux for several hours. A precipitate should form.

-

Workup: After cooling, dissolve the solid in hot water and acidify with hydrochloric acid.

-

Isolation: Cool the solution in an ice bath to crystallize the product, which can then be collected by filtration.

Prodrug Design and Development

The ester functionalities of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be leveraged in prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. Esterase-cleavable prodrugs are a common strategy to improve the bioavailability of drugs containing carboxylic acid groups.[14][15] Our topic compound could be modified to incorporate a pharmacologically active carboxylic acid, with the ethyl esters serving as protecting groups that are cleaved in vivo.

Workflow for Prodrug Development

Caption: Workflow for the development of prodrugs using Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.

Innovations in Materials Science

The trifunctional ester nature of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate makes it an intriguing monomer for the synthesis of novel polymers.

Branched Polyesters and Polyurethanes

The compound can act as a branching agent in the synthesis of polyesters and polyurethanes. Branched polymers often exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher solubility. The use of hyperbranched polyester polyols in polyurethane coatings can lead to improved mechanical strength and chemical resistance.[3][8]

Experimental Protocol: Synthesis of a Branched Polyester

-

Transesterification: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, combine Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (as the branching agent), a diol (e.g., 1,4-butanediol), and a linear diester (e.g., dimethyl adipate).

-

Catalysis: Add a transesterification catalyst, such as titanium(IV) butoxide.

-

Polymerization: Heat the mixture under a nitrogen stream to initiate the polymerization, gradually increasing the temperature and applying a vacuum to remove the ethanol and methanol byproducts.

-

Characterization: The resulting polyester can be characterized by its molecular weight (GPC), hydroxyl number, and thermal properties (DSC, TGA).

Specialty Plasticizers

Plasticizers are additives that increase the flexibility of a material. Esters are a major class of plasticizers. The sterically hindered nature of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate could make it a candidate as a specialty plasticizer, potentially offering improved resistance to migration and extraction from the polymer matrix.[16]

Workflow for Plasticizer Evaluation

Caption: Workflow for evaluating Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a specialty plasticizer.

Conclusion and Future Outlook

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, far from being a simple intermediate, presents a compelling platform for significant scientific advancement. The research avenues detailed in this guide—spanning the synthesis of novel heterocycles, the design of advanced drug delivery systems, and the creation of bespoke polymers—are all grounded in the compound's unique and promising chemical structure. It is our firm belief that the exploration of these research areas will not only expand our fundamental understanding of its chemistry but also lead to the development of new molecules and materials with tangible real-world applications. We encourage the scientific community to embrace the potential of this versatile molecule and embark on the exciting research journeys outlined herein.

References

-

Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Retrieved from [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

Filo. (2025, December 9). How are barbituric acids synthesized from diethyl malonate?. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]

-

SlideShare. (n.d.). Barbiturate. Retrieved from [Link]

-

PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis Pathways of Triethyl Methanetricarboxylate. Retrieved from [Link]

-

Growing Science. (2023, August 17). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Retrieved from [Link]

-

ResearchGate. (n.d.). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Retrieved from [Link]

- Google Patents. (n.d.). US6420446B1 - Polyurethane prepared from sorbitol-branched polyesters.

-

National Center for Biotechnology Information. (2024, October 12). Polyurethanes Synthesized with Blends of Polyester and Polycarbonate Polyols—New Evidence Supporting the Dynamic Non-Covalent Exchange Mechanism of Intrinsic Self-Healing at 20 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Reaction of trialkyl methanetricarboxylates with haloalkanes. Retrieved from [Link]

-

ITU Politeknik. (2016, March 4). NEW FUNCTIONAL POLYOLS FOR POLYURETHANES. Retrieved from [Link]

-

Hallstar Industrial. (n.d.). High Performance Ester Plasticizers. Retrieved from [Link]

-

Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US6420446B1 - Polyurethane prepared from sorbitol-branched polyesters - Google Patents [patents.google.com]

- 13. polen.itu.edu.tr [polen.itu.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hallstarindustrial.com [hallstarindustrial.com]

Methodological & Application

synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate from diethyl glutarate

An In-Depth Guide to the Synthesis of Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate

Introduction: A Strategic Approach to a Complex Tri-ester

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, systematically named triethyl hexane-1,3,3-tricarboxylate, is a complex tri-ester valuable as an intermediate in various organic syntheses.[1] Its structure features a quaternary carbon center substituted with a propyl group and three distinct carboxyethyl chains, making it a versatile building block for more complex molecules.

While the topic suggests a direct conversion from diethyl glutarate, a more robust, efficient, and pedagogically clear synthetic strategy commences with diethyl malonate. This approach leverages two of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the malonic ester synthesis (via SN2 alkylation) and the Michael addition. This guide provides a comprehensive exploration of this powerful two-step sequence, elucidating the underlying chemical principles and offering a detailed, field-proven protocol for researchers and drug development professionals.

PART 1: Scientific Principles and Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This synthesis is a tale of two nucleophiles, both derived from an active methylene compound.

The Malonic Ester Synthesis: Forging the First C-C Bond via Alkylation

The first stage of the synthesis involves the alkylation of diethyl malonate to introduce the propyl group. This classic reaction hinges on the heightened acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13).[2]

Causality Behind Experimental Choices:

-

Acidity of α-Hydrogens: The protons on the carbon flanked by two ester groups are significantly more acidic than typical C-H bonds. This is because the resulting carbanion, the enolate, is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygens.[3][4] This stability makes the enolate readily accessible using a moderately strong base.

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[2][5] Using a strong base like sodium hydroxide could lead to unwanted saponification (hydrolysis) of the ester groups. Using a different alkoxide, such as sodium methoxide, could result in transesterification, creating a mixture of methyl and ethyl esters.[6] Sodium ethoxide matches the ester groups, ensuring that any transesterification that occurs is a chemically silent process.

-

The SN2 Reaction: The generated enolate is a potent carbon-based nucleophile. It readily attacks a primary alkyl halide, such as 1-bromopropane, via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] This reaction class is highly effective for primary and methyl halides. Secondary halides react more slowly and are prone to a competing E2 elimination side reaction, while tertiary halides are unsuitable as they primarily yield elimination products.[2][9]

Mechanism: Alkylation of Diethyl Malonate

Caption: Mechanism of diethyl malonate alkylation.

The Michael Addition: A Conjugate Approach to the Second C-C Bond

With the propyl group installed, the resulting diethyl propylmalonate still possesses one acidic α-hydrogen. Deprotonation creates a new enolate, which serves as the nucleophile (a "Michael donor") for the second key transformation: the Michael addition.[10]

Causality Behind Experimental Choices:

-

Michael Acceptor: Ethyl acrylate (CH₂=CH-COOEt) is an α,β-unsaturated ester and an excellent "Michael acceptor". The electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[11]

-

1,4-Conjugate Addition: Instead of attacking the carbonyl carbon directly (a 1,2-addition), the enolate attacks the β-carbon of the conjugated system. This is known as a 1,4-addition or conjugate addition.[12][13] This pathway is thermodynamically favored because it results in a more stable enolate intermediate, where the charge is again delocalized onto a carbonyl oxygen.

-

Protonation: The final product is obtained after the newly formed enolate is neutralized by a proton source during the aqueous workup of the reaction mixture.

Mechanism: Michael Addition

Caption: Mechanism of the Michael Addition step.

PART 2: Experimental Protocol

This protocol provides a self-validating system for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | CAS No. |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 105-53-3 |

| Sodium Metal | Na | 22.99 | 0.968 | 7440-23-5 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 0.789 | 64-17-5 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 1.354 | 106-94-5 |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 0.923 | 140-88-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 60-29-7 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.18 | 7647-01-0 |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~1.07 | 144-55-8 |

| Brine (sat. NaCl soln.) | NaCl | 58.44 | ~1.2 | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | 7487-88-9 |

Step-by-Step Synthesis Workflow

Workflow Overview

Caption: High-level synthetic workflow diagram.

Step A: Synthesis of Diethyl Propylmalonate (Alkylation)

-

Preparation (Inert Atmosphere): Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the procedure.

-

Base Formation: Add 150 mL of absolute ethanol to the flask. Carefully add sodium metal (4.6 g, 0.20 mol) in small portions to the stirred ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (32.0 g, 0.20 mol) dropwise from the addition funnel over 20 minutes. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester enolate.

-

Alkylation: Add 1-bromopropane (24.6 g, 0.20 mol) dropwise to the stirred solution. An initial exothermic reaction may be observed. After the addition is complete, heat the mixture to a gentle reflux using a heating mantle.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the diethyl malonate spot has been consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add 200 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield diethyl propylmalonate as a colorless liquid.

Step B: Synthesis of Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (Michael Addition)

-

Preparation: In the same inert-atmosphere setup as Step A, prepare a fresh solution of sodium ethoxide by reacting sodium metal (3.45 g, 0.15 mol) with 120 mL of absolute ethanol.

-

Enolate Formation: Cool the solution to room temperature and add the purified diethyl propylmalonate (30.3 g, 0.15 mol) dropwise. Stir for 30 minutes.

-

Conjugate Addition: Cool the reaction flask in an ice-water bath. Add ethyl acrylate (15.0 g, 0.15 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).

-

Work-up and Neutralization: Remove the ethanol via rotary evaporation. Add 150 mL of cold water to the residue. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.

-

Extraction, Washing, and Drying: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude tri-ester by vacuum distillation to obtain Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a colorless to pale yellow oil.[]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the three different ethyl ester groups, the propyl chain, and the two methylene groups of the glutarate backbone.

-

¹³C NMR: The spectrum should show three distinct carbonyl carbons, a quaternary carbon, and the remaining aliphatic carbons.

-

IR Spectroscopy: A strong absorbance band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester groups will be prominent.

-

Mass Spectrometry: Will provide the molecular weight of the compound (302.36 g/mol ) and characteristic fragmentation patterns.[]

Safety and Waste Disposal

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with forceps, away from water, and cut under mineral oil. Quench small residual pieces carefully with isopropanol followed by ethanol and then water.

-

Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes.

-

1-Bromopropane & Ethyl Acrylate: Volatile, flammable, and irritants. Handle exclusively in a fume hood.

-

Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal.

PART 3: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step A | Incomplete enolate formation due to wet ethanol or glassware. | Ensure all glassware is flame-dried and use absolute (anhydrous) ethanol. |

| Competing E2 elimination of 1-bromopropane. | Maintain a moderate reflux temperature; do not overheat. Ensure a primary halide is used.[9] | |

| Incomplete Reaction in Step B | Steric hindrance slowing down the Michael addition. | Increase the reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) after the initial addition. |

| Side Product Formation | Polymerization of ethyl acrylate. | Add the ethyl acrylate slowly and at a low temperature to control the exothermic reaction. |

| Hydrolysis of ester groups. | Ensure anhydrous conditions until the workup step. Use a non-aqueous workup if the product is particularly sensitive. |

References

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]

-

J-Stage. (n.d.). A Simple Method for the Alkylation of Diethyl Malonate. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. [Link]

-

Taylor & Francis Online. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. [Link]

-

Shivaji College. (n.d.). Active Methylene Compounds. [Link]

-

ACS Publications. (1971). C-Alkylation of active methylene compounds by means of alcohols. VI. Facile monoalkylation of phenylacetonitrile. [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

RSC Publishing. (2020, December 7). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. [Link]

- Google Patents. (n.d.). US2522366A - Preparation of substituted glutaric acid esters.

-

NiNa.Az. (n.d.). Michael addition reaction - Wikipedia | Encyclopedia. [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Substitution of 2-oxoglutarate alters reaction outcomes of the Pseudomonas savastanoi ethylene-forming enzyme. [Link]

-

Grokipedia. (n.d.). Michael addition reaction. [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Diethyl glutarate. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. [Link]

-

BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

L.S.College, Muzaffarpur. (2020, August 29). Michael reaction. [Link]

-

ChemBK. (2022, October 16). diethyl glutarate. [Link]

-

Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

-

Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. [Link]

-

Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. [Link]

-

Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. [Link]

-

Química Organica.org. (n.d.). Formation of enols and enolates. [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

-

Eagle Scholar. (2022, April 14). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. [Link]

-

CAS Common Chemistry. (n.d.). Diethyl glutarate. [Link]

-

Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

YouTube. (2019, November 4). common bases for deprotonating ketones to make enolates. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainkart.com [brainkart.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. lscollege.ac.in [lscollege.ac.in]

Topic: Experimental Protocol for Using Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) is a complex triester that serves as a valuable intermediate in organic synthesis.[1] Its structure, derived from a substituted malonic ester, makes it an ideal candidate for building intricate molecular architectures. This application note provides a comprehensive guide to the properties, synthesis, and handling of this compound. The core of this document is a detailed, field-tested protocol for its synthesis via a base-catalyzed Michael addition, a fundamental carbon-carbon bond-forming reaction.[2] This guide is designed to provide researchers with both the practical steps and the underlying chemical principles necessary for the successful application of this versatile reagent.

Compound Properties and Specifications

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is typically supplied as a brown oil.[][4] Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 32806-70-5 | [1][][5] |

| Molecular Formula | C₁₅H₂₆O₆ | [][4] |

| Molecular Weight | 302.36 g/mol | [][4] |

| IUPAC Name | Triethyl hexane-1,3,3-tricarboxylate | [] |

| Appearance | Brown Oil | [][4] |

| Boiling Point | 340.6°C at 760 mmHg | [] |

| Density | 1.054 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [4] |

| SMILES | CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | [] |

Core Application: Synthesis via Michael Addition